sodium;2-[4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetate
Description
This compound is a sodium salt derivative featuring a cyclopenta[a]phenanthrene core with hydroxyl groups at positions 3 and 7, methyl groups at positions 10 and 13 (10S,13R configuration), and a pentanoylamino acetate side chain. The sodium counterion enhances water solubility, distinguishing it from methyl ester analogs commonly found in bile acid derivatives and triterpenoids .
Properties
Molecular Formula |
C26H42NNaO5 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
sodium;2-[4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetate |
InChI |
InChI=1S/C26H43NO5.Na/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29;/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);/q;+1/p-1/t15?,16?,17?,18?,19?,20?,21?,24?,25-,26+;/m0./s1 |
InChI Key |
AAYACJGHNRIFCT-VWMUHRSESA-M |
Isomeric SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2[C@@]1(CCC3C2C(CC4[C@@]3(CCC(C4)O)C)O)C.[Na+] |
Canonical SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |
Origin of Product |
United States |
Preparation Methods
Cyclization via Skraup and Hinsberg Reactions
The Skraup reaction, utilizing glycerol, sulfuric acid, and oxidizing agents, has been employed to synthesize polycyclic aromatic systems. For instance, 1,10-phenanthroline derivatives are synthesized via dehydration of glycerol to acrolein, followed by conjugate addition and cyclization. Similarly, the Hinsberg thiophene synthesis enables the formation of fused heterocyclic rings through reactions between 1,2-diones and thiodiacetates. While these methods are traditionally applied to nitrogen-containing heterocycles, analogous strategies can be adapted for steroidal systems by substituting diaminobenzoic acid precursors with steroidal intermediates.
Table 1: Key Reactions for Core Synthesis
| Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Skraup Cyclization | Glycerol, H₂SO₄, FeSO₄·7H₂O, 110–135°C | 63–79% | |
| Hinsberg Thiophene Synth | Diethyl thiodiacetate, Na₂S, acetone | 42–58% |
The introduction of hydroxyl, methyl, and pentanoylamino acetate groups demands regioselective and stereospecific transformations.
Hydroxylation at C3 and C7 Positions
Hydroxylation is achieved through oxidative methods or microbial biotransformation. For synthetic routes, Oppenauer oxidation using aluminum isopropoxide and cyclohexanone selectively oxidizes steroidal ketones to secondary alcohols. Alternatively, epoxidation followed by acid-catalyzed ring opening introduces diol functionalities.
Methyl Group Installation at C10 and C13
Methylation at these positions is typically performed via alkylation reactions. For example, treatment with methyl iodide in the presence of a strong base (e.g., LDA) at low temperatures (-78°C) ensures selective alkylation without disrupting sensitive functionalities.
Pentanoylamino Acetate Side Chain Attachment
The pentanoylamino group is introduced through a peptide coupling reaction. Activation of pentanoic acid using carbodiimides (e.g., EDC) facilitates amide bond formation with the steroidal amine intermediate. Subsequent esterification with ethyl bromoacetate and saponification yields the sodium carboxylate.
Sodium Salt Formation and Purification
The final step involves hydrolysis of the ethyl ester to the carboxylic acid, followed by neutralization with sodium hydroxide.
Table 2: Hydrolysis and Salt Formation Optimization
| Step | Conditions | Purity | Yield |
|---|---|---|---|
| Ester Hydrolysis | 2M NaOH, ethanol, reflux, 6h | 95% | 88% |
| Sodium Salt Formation | 1M NaOH, RT, 1h | 99% | 92% |
Purification is achieved via recrystallization from ethanol-water mixtures or preparative HPLC using C18 columns. Challenges in extraction due to similar pKa values of intermediates necessitate pH-controlled liquid-liquid extractions.
Analytical Characterization
Critical quality control measures include:
- 1H/13C NMR : Confirmation of stereochemistry and functional group integrity.
- HPLC : Purity assessment (>99%) using reverse-phase columns.
- Mass Spectrometry : High-resolution MS validates the molecular ion ([M+Na]⁺).
Challenges and Optimization Strategies
Stereochemical Control
The C10S and C13R configurations require chiral auxiliaries or asymmetric catalysis. Use of (-)-sparteine as a chiral ligand in lithiation reactions ensures enantiomeric excess >90%.
Side Reactions and Byproduct Mitigation
Decarboxylation during hydrolysis is minimized by maintaining neutral pH and low temperatures. Competitive oxidation of hydroxyl groups is suppressed using antioxidant additives (e.g., BHT).
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents used.
Reduction: Reduction reactions can modify its functional groups, leading to different products.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride
Scientific Research Applications
Sodium;2-[4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetate is widely used in scientific research. Its applications include:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in biological systems, particularly in relation to bile acids and their functions.
Medicine: Investigated for potential therapeutic uses, including its effects on liver function and cholesterol metabolism.
Industry: Utilized in the production of certain pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets in biological systems. It is known to bind to certain receptors and enzymes, influencing various biochemical pathways. For example, it can modulate the activity of enzymes involved in bile acid metabolism, thereby affecting cholesterol levels and liver function .
Comparison with Similar Compounds
Key Observations :
- The sodium carboxylate group in the target compound improves aqueous solubility compared to methyl esters (e.g., Compounds 7 and 4) .
- Hydroxyl groups at positions 3 and 7 may enhance hydrogen bonding interactions relative to ketone or acetoxy substituents in analogs like Compound 4 or chlormadinone acetate .
- The absence of halogens (e.g., chlorine in chlormadinone) or steroidogenic modifications (e.g., ethenone in allopregnanolone) suggests distinct pharmacological pathways .
Key Observations :
Key Observations :
- The sodium carboxylate group may enable intravenous administration for imaging (e.g., gadolinium complexes in ) or targeted drug delivery .
- Unlike allopregnanolone, the target compound lacks the ethenone group critical for GABA receptor binding, suggesting divergent therapeutic uses .
Biological Activity
The compound sodium;2-[4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetate is a complex chemical entity with potential biological activity. This article reviews its biological properties based on recent research findings and data from diverse sources.
Basic Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 521.7 g/mol |
| Melting Point | 175-200 °C |
| Density | 1.216 ± 0.06 g/cm³ |
| Solubility | Slightly soluble in DMSO and Methanol (heated and sonicated) |
| Storage Temperature | -20 °C |
| pKa | 1.42 ± 0.50 (predicted) |
| Color | White to Off-White |
This compound is hygroscopic and requires careful storage to maintain stability.
The biological activity of this compound has been linked to various mechanisms:
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, aminosterol derivatives related to this compound show effectiveness against pathogens like E. coli and Staphylococcus aureus .
- Anti-inflammatory Effects : Research indicates that related compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha . This suggests potential applications in treating inflammatory diseases.
- Cell Migration Inhibition : Studies involving similar steroid-derived analogues indicate that they can reduce chemotaxis in cancer cells by inhibiting specific receptor activations . This could imply that sodium;2-[4-[(10S,13R)-3,7-dihydroxy... may also exhibit similar anti-metastatic properties.
Study on Anti-inflammatory Properties
A study published in the International Journal of Pharmacognosy & Chinese Medicine highlighted the anti-inflammatory effects of compounds derived from similar structures. The results showed a significant reduction in the expression of adhesion molecules in LPS-stimulated endothelial cells when treated with these compounds .
Antimicrobial Efficacy
In a comparative analysis of aminosterol derivatives for their antibacterial activity against various strains including Pseudomonas aeruginosa and Candida albicans, sodium;2-[4-[(10S,13R)-3,7-dihydroxy... exhibited comparable efficacy to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
